molecular formula C18H16N2OS B2954917 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide CAS No. 312727-47-2

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide

Cat. No.: B2954917
CAS No.: 312727-47-2
M. Wt: 308.4
InChI Key: HLYTWVWJTABNSY-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a thiazole ring substituted with a phenyl group and a 4-methylphenyl group, along with an acetamide moiety. Its unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzaldehyde with thiourea and bromobenzene in the presence of a base to form the thiazole ring. This intermediate is then acetylated using acetic anhydride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetamide moiety, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

    Medicine: It has potential anticancer activity and is being investigated for its ability to inhibit certain cancer cell lines.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the biosynthesis of bacterial cell walls by targeting specific enzymes. In anticancer research, it interferes with cell division and induces apoptosis in cancer cells by modulating signaling pathways.

Comparison with Similar Compounds

  • **N-(4-bromophenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide
  • **N-(4-chlorophenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide
  • **N-(4-fluorophenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide

Comparison: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide is unique due to the presence of the 4-methylphenyl group, which can influence its biological activity and chemical reactivity. The methyl group can enhance lipophilicity, potentially improving the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-8-10-14(11-9-12)16-17(15-6-4-3-5-7-15)22-18(20-16)19-13(2)21/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYTWVWJTABNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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